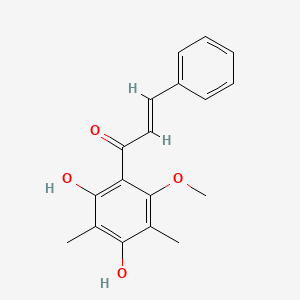

2',4'-二羟基-6'-甲氧基-3',5'-二甲基查耳酮

描述

DMC is a major active constituent of the buds of Cleistocalyx operculatus (Roxb.) Merr. et Perry (Myrtaceae), a main ingredient of herbal tea in tropical zones . It is a functional chalcone that has been reported to exert potent cytotoxicity against multi-drug resistant BEL-7402/5-FU cells .

Synthesis Analysis

DMC was isolated from seeds of Syzygium nervosum A.Cunn. ex DC . Thirty-three DMC derivatives were synthesized through acylation, alkylations, and sulfonylation . These semi-synthetic DMC derivatives were evaluated for in vitro cytotoxicity against six carcinoma cell lines .Molecular Structure Analysis

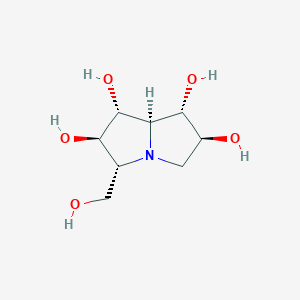

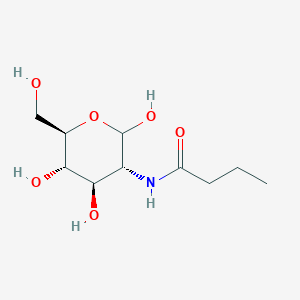

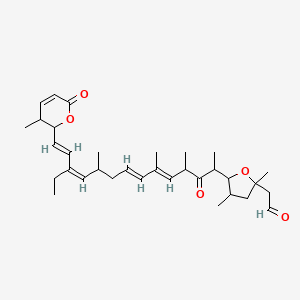

The molecular structure of DMC is complex and detailed information about its structure can be found in various scientific publications .Chemical Reactions Analysis

DMC has been reported to have protective effects against hydrogen peroxide-induced oxidative stress in hepatic L02 cells . It has also been reported to reverse drug resistance in BEL-7402/5-FU cells .科学研究应用

抗癌特性

从尤金尼亚水杨桃等多种植物中分离出的 2',4'-二羟基-6'-甲氧基-3',5'-二甲基查耳酮 (DMC) 已显示出显着的抗癌活性。研究表明,DMC 可以抑制癌细胞系中的细胞增殖并诱导细胞凋亡,例如 MCF-7 人乳腺癌细胞 (Barliana 等人,2017 年),(Subarnas 等人,2015 年)。据报道,DMC 还对包括人肝癌 SMMC-7721 细胞在内的各种癌细胞系表现出细胞毒性 (Ye 等人,2004 年),(Ye 等人,2005 年)。

葡萄糖调节和糖尿病管理

DMC 已显示出在高血糖症和糖尿病管理中具有潜在益处。研究表明,DMC 可以抑制胰腺 α-淀粉酶并增强葡萄糖转运,突出了其在管理高血糖水平中的治疗潜力 (Hu 等人,2012 年)。此外,DMC 作为 AMPK 激活剂改善葡萄糖耐量,并在细胞培养系统和饮食诱导的肥胖小鼠模型中显示出抗糖尿病作用 (Choi 等人,2016 年)。

保肝作用

DMC 已被证明对氧化应激诱导的肝损伤具有保肝作用。它减轻肝细胞中的氧化应激和细胞凋亡,表明其作为肝病治疗剂的潜力 (Lu 等人,2014 年)。

抗菌活性

DMC 具有抗菌特性,包括抗真菌和抗菌活性。它已从锯叶杨中分离出来,并显示出抑制黄瓜枝孢菌、枯草芽孢杆菌和大肠杆菌等生物生长的作用 (Gafner 等人,1996 年)。

抗原生动物特性

DMC 已显示出对利什曼原虫和布氏锥虫等病原体具有显着的抗原生动物活性,表明其在治疗由这些生物引起的疾病中的潜在用途 (Salem 和 Werbovetz,2005 年)。

作用机制

属性

IUPAC Name |

(E)-1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-11-16(20)12(2)18(22-3)15(17(11)21)14(19)10-9-13-7-5-4-6-8-13/h4-10,20-21H,1-3H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEQDSMFACWASC-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)C(=O)C=CC2=CC=CC=C2)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C(=C1O)C(=O)/C=C/C2=CC=CC=C2)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenyl-2-propen-1-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | |

CAS RN |

65349-31-7 | |

| Record name | 1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenyl-2-propen-1-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

125 - 126 °C | |

| Record name | 1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenyl-2-propen-1-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1244722.png)

![N-[(E)-furan-2-ylmethylideneamino]-8-methoxy-2-methylquinolin-4-amine](/img/structure/B1244723.png)

![3,5-dichloro-N-[(E)-1-[4-(difluoromethoxy)phenyl]ethylideneamino]pyridin-2-amine](/img/structure/B1244724.png)

![(5Z)-5-[(3aS,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B1244744.png)